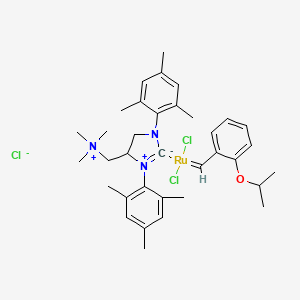

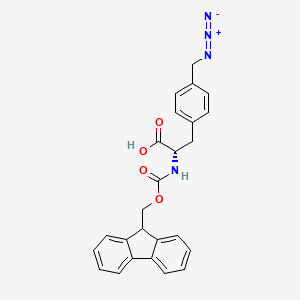

![molecular formula C11H10F3NO2 B6289796 (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one CAS No. 1344400-76-5](/img/structure/B6289796.png)

(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

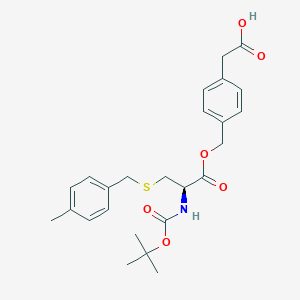

“(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” is a chemical compound that has been mentioned in the context of being a novel key intermediate in the synthesis of rivaroxaban . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” involves complex chemical reactions. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters is also a part of the synthesis process .Molecular Structure Analysis

The molecular structure of “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” is represented by the linear formula C12H14F3N3O2 . The molecular weight of this compound is 289.259 .Chemical Reactions Analysis

The chemical reactions involving “(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one” are complex and involve multiple steps. A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, which complements the established synthesis strategy of trifluoromethyl amines .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Intermediates

Trifluoromethyl ketones (TFMKs) are valuable in medicinal chemistry as key intermediates. Their unique properties make them suitable for constructing fluorinated pharmacons, which are important in drug development due to their enhanced stability and bioavailability .

Mechanistic Studies in Organic Chemistry

The redox potentials of trifluoromethyl-containing compounds are crucial for understanding trifluoromethylation reactions. These studies aid in designing new synthetic routes and improving existing ones .

Synthesis of Anticoagulants

A related compound has been identified as a novel intermediate in the synthesis of Rivaroxaban, a well-known anticoagulant medication .

Electrophilic Activation in Chemical Reactions

The introduction of a trifluoromethyl group into ketones increases the electrophilicity of the carbonyl group, which is beneficial for certain chemical reactions .

Asymmetric Hydrogenation

TFMKs are challenging substrates in asymmetric hydrogenation due to their stereoelectronic properties. Advances in catalysis have made it possible to efficiently synthesize chiral secondary alcohols from TFMKs .

Eigenschaften

IUPAC Name |

(5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWLUIUJLIBKQK-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

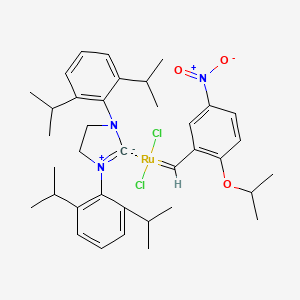

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

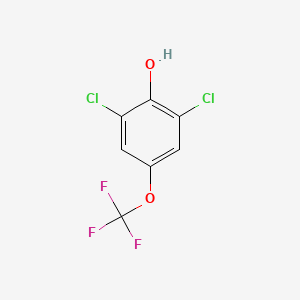

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)

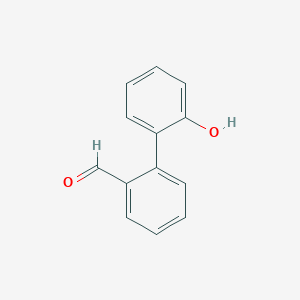

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)